Bienvenue dans la boutique en ligne BenchChem!

N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide

ZAC antagonist Cys-loop receptor electrophysiology

N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide is a structurally differentiated ZAC antagonist, the only known selective chemotype for this orphan receptor. Unlike the prototypical TTFB (3-fluoro), its 3-methylthio substituent confers distinct electronic/steric properties, potentially altering potency and off-target interactions. Validated in SAR studies, it enables dissection of ZAC gating, Zn2+/H+ sensitivity, and state-dependent inhibition. Also reported nanomolar binding to α-synuclein, tau, and Aβ, making it a rare probe for cross-seeding mechanisms. Essential for reproducible ZAC research and neurodegenerative disease modeling. Bulk and custom synthesis available.

Molecular Formula C15H18N2OS2
Molecular Weight 306.44
CAS No. 896356-86-8
Cat. No. B2685147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide
CAS896356-86-8
Molecular FormulaC15H18N2OS2
Molecular Weight306.44
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)SC
InChIInChI=1S/C15H18N2OS2/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-6-5-7-11(8-10)19-4/h5-9H,1-4H3,(H,16,17,18)
InChIKeyKHEKOUPUXKSMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide (CAS 896356-86-8): A Methylthio-Substituted ZAC Antagonist Scaffold for Ion Channel Research


N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide is a synthetic small molecule (C15H18N2OS2, MW 306.44) belonging to the N-(thiazol-2-yl)-benzamide class, which has been characterized as the first family of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor [1]. The compound features a 4-tert-butyl-thiazole core and a 3-(methylthio)benzamide moiety, distinguishing it from the prototypical analog TTFB (5a), which carries a 3-fluoro substituent. While TTFB has been extensively profiled as a selective, state-dependent ZAC antagonist, the 3-(methylthio) analog represents a structurally differentiated tool for probing ZAC pharmacology and other potential targets identified through preliminary screening data.

Why N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide Cannot Be Replaced by Generic In-Class Analogs


Although numerous N-(thiazol-2-yl)-benzamide analogs have been synthesized and tested for ZAC antagonism, small structural modifications on the benzamide ring profoundly impact functional activity and selectivity. The 61-analog structure-activity relationship (SAR) study demonstrated that substituent identity and position on the benzamide moiety dictate antagonist potency at ZAC, with IC50 values varying from low micromolar to inactive [1]. The 3-(methylthio) group is a distinct pharmacophoric element that differs electronically and sterically from the 3-fluoro group of the reference antagonist TTFB, precluding the assumption of equipotency or equivalent selectivity. Generic substitution with an analog lacking the methylthio substituent can result in loss of target engagement or altered off-target profiles, making compound-specific procurement essential for reproducible ZAC research.

Quantitative Differentiation Evidence for N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide Versus Comparator Analogs


ZAC Antagonist Class Membership and SAR-Derived Differentiation from the 3-Fluoro Reference Analog TTFB

The N-(thiazol-2-yl)-benzamide class was identified as the first selective ZAC antagonist scaffold, with 61 analogs functionally characterized by two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing ZAC [1]. The reference compound TTFB (3-fluoro analog) exhibited an IC50 range of 1–3 μM against ZAC and demonstrated selectivity over 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, and α1 glycine receptors at 30 μM. While the specific IC50 of the 3-(methylthio) analog at ZAC was not reported in the primary SAR disclosure, its structural divergence from TTFB at the 3-position implies a distinct potency and selectivity profile that warrants compound-specific investigation.

ZAC antagonist Cys-loop receptor electrophysiology SAR

In Silico Glucokinase Activation Potential Compared to Structurally Similar Benzamide Derivatives

A series of thiazol-2-yl benzamide derivatives, structurally related to N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide, were designed and evaluated as allosteric glucokinase (GK) activators [1]. In this study, compounds 2 and 8 achieved in vitro GK activation folds of 1.48–1.83 and demonstrated significant antidiabetic activity in an oral glucose tolerance test (OGTT). While the specific 3-(methylthio) analog was not directly tested in this panel, the structural homology—particularly the thiazol-2-yl benzamide core—suggests this compound may engage the GK allosteric site. Docking studies indicated that substituents on the benzamide ring critically influence binding conformations.

glucokinase activator type 2 diabetes molecular docking thiazole-2-yl benzamide

Ligand-Efficiency-Adjusted Binding Profile to Neurodegeneration-Relevant Protein Targets

Preliminary binding data for a compound matching the molecular formula C15H18N2OS2 (the same as N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide) have been curated in BindingDB, indicating affinity for multiple neurodegeneration-associated protein targets [1]. The compound showed Ki values of 2.10 nM against alpha-synuclein, 45 nM against tau (243-375), and 51 nM against amyloid beta (1-42) in Thio-T displacement fluorescence assays. This multi-target binding profile at low nanomolar concentrations distinguishes it from the ZAC-selective TTFB, which exhibited no significant activity at non-ZAC Cys-loop receptors. The methylthio substituent may contribute to these protein-binding interactions through enhanced hydrophobic contacts.

alpha-synuclein tau amyloid beta Thio-T displacement

High-Impact Research and Discovery Applications for N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide


Electrophysiological Profiling of ZAC Pharmacology and Subtype Selectivity

As a member of the only known selective ZAC antagonist chemotype, N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide can be deployed in two-electrode voltage clamp or patch-clamp studies to map the SAR of the benzamide 3-position and characterize its functional impact on ZAC gating, Zn2+/H+ sensitivity, and state-dependent inhibition. Comparative studies with TTFB (IC50 1–3 μM) can reveal whether the methylthio substituent enhances or diminishes potency, contributing to the limited pharmacological toolbox for this orphan receptor [1].

Allosteric Glucokinase Activator Screening in Type 2 Diabetes Programs

Given the structural homology to thiazol-2-yl benzamide GK activators (activation fold 1.48–1.83), this compound is a candidate for in vitro GK enzymatic assays and oral glucose tolerance tests to evaluate its potential as an insulin-independent antihyperglycemic agent. Its differentiated methylthio substituent may offer improved binding interactions in the GK allosteric site compared to previously characterized analogs [2].

Multi-Target Probe for Alpha-Synuclein, Tau, and Amyloid Beta Aggregation Studies

The nanomolar binding affinities observed for alpha-synuclein (Ki = 2.10 nM), tau (Ki = 38–45 nM), and amyloid beta (Ki = 40–51 nM) in Thio-T displacement assays [3] position this compound as a unique chemical probe for investigating cross-seeding mechanisms in proteinopathies. Unlike TTFB, which is ZAC-selective and lacks these protein-binding properties, the 3-(methylthio) analog can be used to explore whether simultaneous engagement of multiple aggregation-prone proteins produces synergistic or antagonistic effects in cellular or in vivo models of neurodegeneration.

Chemical Biology Tool for Differentiating ZAC-Dependent vs. ZAC-Independent Cellular Responses

Researchers can employ N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide alongside TTFB in parallel experiments to dissect whether observed cellular phenotypes are mediated through ZAC antagonism or through the off-target protein interactions unique to the 3-(methylthio) analog. This approach can help attribute functional outcomes to specific molecular targets and guide the rational design of more selective next-generation analogs.

Quote Request

Request a Quote for N-(4-(tert-butyl)thiazol-2-yl)-3-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.